Zofenopril (calcium salt) is a pharmaceutical compound primarily used for its antihypertensive properties. It is the calcium salt form of zofenopril, which is a prodrug that converts into zofenoprilat, its active metabolite. This compound belongs to the class of angiotensin-converting enzyme inhibitors, which are widely utilized in the treatment of hypertension and heart failure.
The synthesis of zofenopril (calcium salt) involves several key steps that ensure the production of the desired polymorph, specifically polymorph A, which is preferred for its stability and pharmaceutical properties.
Zofenopril (calcium salt) features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The chemical behavior of zofenopril (calcium salt) is significant for its application in pharmaceuticals.
Zofenopril functions primarily as an angiotensin-converting enzyme inhibitor.
Understanding the physical and chemical properties of zofenopril (calcium salt) is essential for its formulation and stability.
Zofenopril (calcium salt) is primarily used in clinical settings for managing hypertension and heart failure.
The synthesis of zofenopril calcium salt employs distinct chiral building blocks – cis-4-thiophenyl-L-proline and (S)-3-(benzoylthio)-2-methylpropionic acid – with critical variations in bond formation sequences and stereochemical control strategies impacting overall efficiency and purity [1] [7]. Three principal routes dominate industrial and academic synthesis, differing primarily in the stage of chiral introduction and the method of acylation:
Table 1: Comparative Analysis of Zofenopril Calcium Synthetic Routes
| Route | Key Step Characteristics | Yield | Purity Challenges | Industrial Viability |
|---|---|---|---|---|
| Route 1 (Chiral Pool) | Uses pre-formed (S)-acid chloride from enzymatic resolution | 65-70% | Epimerization risk during acylation | High (mild conditions) |
| Route 2 (Racemic Resolution) | Diastereomeric salt crystallization with dicyclohexylamine | 30-35% | Low yield, solvent-intensive purification | Moderate |
| Route 3 (Classical) | Oxalyl chloride activation of pre-resolved (S)-acid | 60-65% | Oxalate byproduct removal | High |
The foundational steps in the most industrially adopted route commence with N-acetyl-L-oxyproline (I), where regioselective esterification precedes sulfonation. Critical parameters include:
The key acylating agent (VII) is generated via two dominant approaches:
Coupling of the nucleophilic proline derivative (V) and electrophilic acyl chloride (VII) demands precise pH and solvent control to suppress racemization:
The conversion of zofenopril free acid or its potassium salt (IX) to the pharmacologically active dicalcium salt involves critical solvation and nucleation phenomena:
Table 2: Solvent Systems for Zofenopril Calcium Salt Formation
| Reaction System | Temperature Range | Key Advantages | Polymorphic Outcome | Impurity Profile |
|---|---|---|---|---|
| Ethanol/Water (1:3 v/v) | 70–90°C | High solubility, slow crystallization | Polymorph A dominant | Benzoic acid <0.1% |
| Isopropanol/Water (1:2 v/v) | 50–60°C | Reduced solvent inclusion | Polymorph B mixture | Dimer ≤0.3% |
| Acetonitrile/Water (1:1 v/v) | 25–30°C | Rapid precipitation | Amorphous unless seeded | Hydrolysis products ≤0.8% |
Final product quality hinges on crystallization-mediated purification and stringent polymorph control:
Table 3: Recrystallization Parameters for Polymorph Control
| Purification Method | Solvent System | Temperature | Impurity Removal Efficiency | Final Purity |
|---|---|---|---|---|
| Free Acid Recrystallization | Ethyl acetate/water | Reflux to 5°C | Thiophenol: >95% removed | ≥99.0% |
| Potassium Salt Crystallization | Isopropanol | 20–25°C | Inorganic salts: >98% removed | ≥99.5% |
| Calcium Salt Recrystallization | Ethanol/water (1:4) | 70°C to 20°C | Dimer: 90–95% removed | ≥99.9% |
These integrated synthetic and purification strategies ensure zofenopril calcium salt meets stringent pharmacopeial requirements while maintaining the stereochemical fidelity essential for its angiotensin-converting enzyme inhibition.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6